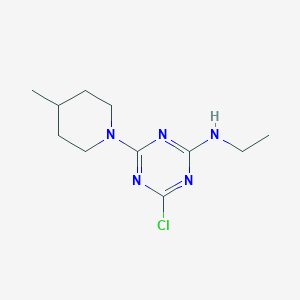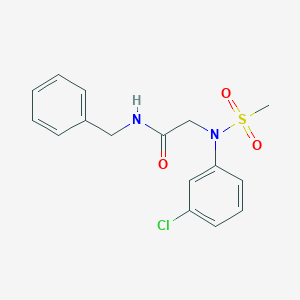
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a thiazolidine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell growth. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to increase the levels of antioxidant enzymes, such as SOD and CAT, in animal models of oxidative stress. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine in lab experiments include its potential as a therapeutic agent and its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and cell growth. However, the limitations of using this compound in lab experiments include its moderate yield and purity, as well as its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound's potential as a therapeutic agent for various diseases, such as cancer, diabetes, and obesity, could be explored further. Finally, the development of novel derivatives of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine could lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine involves the reaction of 2-phenylethylamine with 5-(bromomethyl)naphthalene-1-carbaldehyde in the presence of thiazolidine-2,4-dione. The reaction is carried out in anhydrous ethanol at room temperature, and the product is obtained in moderate yield. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential as an anti-diabetic and anti-obesity agent. In vitro and in vivo studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells and reduce inflammation in animal models.
Propiedades
Nombre del producto |
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine |
|---|---|
Fórmula molecular |
C22H23NOS |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
5-(naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C22H23NOS/c1-2-7-18(8-3-1)13-14-23-15-20(25-17-23)16-24-22-12-6-10-19-9-4-5-11-21(19)22/h1-12,20H,13-17H2 |
Clave InChI |
JQNXEZCVGKLDAA-UHFFFAOYSA-N |
SMILES |
C1C(SCN1CCC2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1C(SCN1CCC2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)

![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)